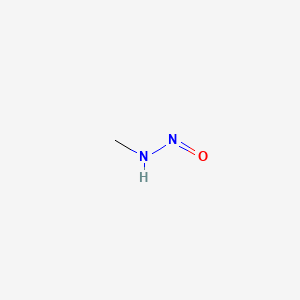

N-Nitrosomethylamine

Description

Properties

CAS No. |

64768-29-2 |

|---|---|

Molecular Formula |

CH4N2O |

Molecular Weight |

60.056 g/mol |

IUPAC Name |

N-methylnitrous amide |

InChI |

InChI=1S/CH4N2O/c1-2-3-4/h1H3,(H,2,4) |

InChI Key |

CIJBKNZDKBKMFU-UHFFFAOYSA-N |

SMILES |

CNN=O |

Canonical SMILES |

CNN=O |

Other CAS No. |

64768-29-2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanisms of N-Nitrosodimethylamine (NDMA)-Induced Hepatotoxicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-nitrosodimethylamine (NDMA) is a potent hepatotoxin and a probable human carcinogen, making the understanding of its mechanisms of liver injury critical for toxicology, drug development, and environmental health research. This technical guide provides a comprehensive overview of the core mechanisms underlying NDMA-induced hepatotoxicity. It details the metabolic activation of NDMA, the subsequent induction of oxidative stress, cellular damage, and the key signaling pathways that orchestrate the pathological progression from acute liver injury to chronic fibrosis. This guide is intended to serve as a resource for researchers and professionals in the field, offering detailed experimental protocols, summarized quantitative data, and visual representations of the molecular cascades involved.

Introduction

N-nitrosodimethylamine (NDMA) is a semi-volatile organic chemical that can be formed through both industrial processes and natural means.[1] Its potent hepatotoxicity has been recognized for decades, and it is widely used in experimental models to induce liver injury, fibrosis, and hepatocellular carcinoma in laboratory animals.[1][2] The liver is the primary target organ for NDMA toxicity due to its high concentration of the enzymes required for its metabolic activation.[1] Understanding the intricate molecular and cellular events following NDMA exposure is crucial for developing potential therapeutic interventions and for assessing the risks associated with human exposure.

Metabolic Activation of NDMA

The toxicity of NDMA is not inherent to the parent compound but is a consequence of its metabolic activation in the liver.[1] This process is primarily mediated by the cytochrome P450 enzyme system, specifically the CYP2E1 isoform.[3]

The metabolic activation of NDMA proceeds as follows:

-

α-hydroxylation: CYP2E1 catalyzes the α-hydroxylation of NDMA, forming an unstable intermediate, α-hydroxydimethylnitrosamine.

-

Spontaneous Decomposition: This intermediate spontaneously decomposes to yield formaldehyde and a highly reactive methyldiazonium ion.[3]

-

Alkylation: The methyldiazonium ion is a potent alkylating agent that can methylate cellular macromolecules, including DNA, RNA, and proteins, leading to cellular dysfunction and DNA damage.[4]

It's noteworthy that while DNA methylation is a known consequence of NDMA metabolism, some studies suggest that it may not be the primary driver of acute hepatocyte death.[4]

Core Mechanisms of NDMA-Induced Hepatotoxicity

The metabolic activation of NDMA initiates a cascade of events that culminate in liver injury. The primary mechanisms include oxidative stress, inflammation, apoptosis, and the subsequent development of fibrosis in chronic exposure scenarios.

Oxidative Stress and Lipid Peroxidation

A major consequence of NDMA metabolism is the generation of reactive oxygen species (ROS), leading to a state of oxidative stress.[1] This imbalance between the production of ROS and the antioxidant capacity of the cell results in damage to cellular components.

-

Lipid Peroxidation: ROS can attack polyunsaturated fatty acids in cellular membranes, initiating a chain reaction known as lipid peroxidation. This process compromises membrane integrity and leads to the formation of cytotoxic byproducts, such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE).[5]

-

Depletion of Antioxidants: NDMA exposure has been shown to deplete the levels of key cellular antioxidants, including glutathione (GSH), and inhibit the activity of antioxidant enzymes such as catalase and glutathione peroxidase.[6]

Inflammation

NDMA-induced hepatocyte damage triggers an inflammatory response characterized by the infiltration of immune cells, such as neutrophils and macrophages, into the liver tissue.[1] Damaged hepatocytes release damage-associated molecular patterns (DAMPs), which activate resident Kupffer cells (liver macrophages). Activated Kupffer cells, in turn, release a plethora of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1] These cytokines amplify the inflammatory cascade and contribute to further hepatocyte death.

Apoptosis and Necrosis

Hepatocyte cell death in response to NDMA occurs through both apoptosis (programmed cell death) and necrosis (uncontrolled cell death).

-

Apoptosis: NDMA can induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. The activation of initiator caspases (e.g., caspase-8 and -9) leads to the activation of executioner caspases, most notably caspase-3, which orchestrates the dismantling of the cell.[7]

-

Necrosis: At higher doses or in cases of severe cellular stress, hepatocytes undergo necrosis, characterized by cell swelling and lysis, which releases intracellular contents and further fuels the inflammatory response.[1]

Fibrosis

In models of chronic NDMA administration, the persistent liver injury, inflammation, and hepatocyte death lead to the development of liver fibrosis. This is a wound-healing response characterized by the excessive deposition of extracellular matrix (ECM) proteins, primarily collagen.[2]

The key cellular players in fibrosis are the hepatic stellate cells (HSCs). In response to pro-fibrogenic stimuli, such as transforming growth factor-beta (TGF-β) released by activated Kupffer cells and damaged hepatocytes, quiescent HSCs transdifferentiate into proliferative, myofibroblast-like cells. These activated HSCs are the primary source of ECM proteins that accumulate in the liver, leading to the disruption of normal liver architecture and function.[2]

Key Signaling Pathways in NDMA-Induced Hepatotoxicity

Several interconnected signaling pathways are crucial in mediating the cellular responses to NDMA-induced liver damage.

Nuclear Factor-kappa B (NF-κB) Signaling

The NF-κB pathway is a central regulator of inflammation and cell survival. In the context of NDMA hepatotoxicity, NF-κB is activated in response to pro-inflammatory cytokines like TNF-α.[8] While NF-κB activation can promote the expression of pro-inflammatory genes, it also upregulates anti-apoptotic proteins, thereby playing a complex, often protective, role in the initial stages of liver injury.[8] However, chronic NF-κB activation can contribute to the persistence of inflammation and the progression to fibrosis.

Transforming Growth Factor-beta (TGF-β) Signaling

The TGF-β signaling pathway is a master regulator of liver fibrosis.[9] TGF-β, primarily secreted by activated Kupffer cells, binds to its receptor on HSCs, initiating a signaling cascade that involves the phosphorylation and activation of Smad proteins (Smad2 and Smad3).[10] Phosphorylated Smads then form a complex with Smad4, which translocates to the nucleus and acts as a transcription factor to upregulate the expression of pro-fibrogenic genes, including various collagens and tissue inhibitors of metalloproteinases (TIMPs).[10]

c-Jun N-terminal Kinase (JNK) Signaling

The JNK pathway, a component of the mitogen-activated protein kinase (MAPK) signaling network, is a critical mediator of stress-induced apoptosis in hepatocytes.[11] Oxidative stress and pro-inflammatory cytokines generated during NDMA-induced liver injury lead to the sustained activation of JNK.[11] Activated JNK can phosphorylate and regulate the activity of several downstream targets, including transcription factors like c-Jun (a component of AP-1) and members of the Bcl-2 family of apoptosis-regulating proteins, ultimately promoting hepatocyte apoptosis.[1][12]

Data Presentation

The following tables summarize quantitative data from various studies on the effects of NDMA on key biomarkers of hepatotoxicity.

Table 1: Effects of NDMA on Serum Liver Enzymes

| Species | NDMA Dose | Duration | ALT | AST | ALP | GGT | Reference |

| Rat | 10-40 mg/kg | Single dose | Increased | Increased | - | - | [6] |

| Mouse | 5 mg/kg | 36 hours | - | - | 4.215 IU/g protein | 0.656 IU/g protein | [13] |

| Rat | 5 mg/kg | 3 times/week for 6 weeks | Significantly Increased | Significantly Increased | - | - | [14] |

ALT: Alanine Aminotransferase, AST: Aspartate Aminotransferase, ALP: Alkaline Phosphatase, GGT: Gamma-Glutamyl Transferase. Values are generally reported as significantly increased compared to control groups.

Table 2: Effects of NDMA on Markers of Oxidative Stress

| Species | NDMA Dose | Duration | Lipid Peroxidation (MDA) | Glutathione (GSH) | Catalase | Glutathione Peroxidase | Reference |

| Rat | 10-40 mg/kg | Single dose | Increased | Increased (low dose), No change (high dose) | Inhibited | Inhibited | [6] |

| Rat | 10 mg/kg | Single dose | Increased | Decreased | - | - | [5] |

MDA: Malondialdehyde. The effect on GSH can be dose-dependent, with an initial compensatory increase at lower doses.

Table 3: Effects of NDMA on Liver Collagen Content

| Species | NDMA Dose | Duration | Total Collagen Content | Reference |

| Rat | 10 mg/kg | 3 times/week for 3 weeks | Significantly Increased | [15] |

Collagen content is a key indicator of liver fibrosis.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of NDMA-induced hepatotoxicity.

NDMA-Induced Hepatotoxicity in Rodents (In Vivo)

Objective: To induce acute or chronic liver injury in rats or mice using NDMA.

Materials:

-

N-nitrosodimethylamine (NDMA)

-

Sterile 0.9% saline

-

Male Wistar rats or Swiss albino mice

-

Syringes and needles for intraperitoneal (i.p.) injection

Protocol (for acute injury):

-

Prepare a stock solution of NDMA in sterile saline. A common concentration is 1 mg/mL.

-

Administer a single i.p. injection of NDMA at a dose of 10 mg/kg body weight.[11]

-

House the animals under standard laboratory conditions with free access to food and water.

-

Euthanize the animals at desired time points (e.g., 24, 48, 72 hours) after NDMA administration.

-

Collect blood via cardiac puncture for serum analysis of liver enzymes.

-

Perfuse the liver with ice-cold saline and excise it for histopathological analysis and biochemical assays.

Protocol (for chronic fibrosis):

-

Administer i.p. injections of NDMA at a dose of 10 mg/kg body weight, three times a week for three consecutive weeks.[15]

-

Monitor the animals for signs of toxicity.

-

After the final injection, house the animals for a further period (e.g., up to 21 or 28 days) to allow for the development of fibrosis.[11]

-

Proceed with sample collection as described for the acute injury model.

Measurement of Serum Liver Enzymes

Objective: To quantify the levels of ALT and AST in serum as indicators of hepatocellular damage.

Method:

-

Use commercially available colorimetric assay kits for ALT and AST.

-

Follow the manufacturer's instructions for the specific kit being used.

-

Typically, the assay involves the enzymatic conversion of substrates, and the rate of product formation is measured spectrophotometrically, which is proportional to the enzyme activity.

Quantification of Malondialdehyde (MDA)

Objective: To measure the levels of MDA in liver tissue as an indicator of lipid peroxidation.

Method (Thiobarbituric Acid Reactive Substances - TBARS Assay):

-

Homogenize a known weight of liver tissue in ice-cold 1.15% KCl buffer.[16]

-

To the homogenate, add a solution of thiobarbituric acid (TBA) in an acidic medium.[16]

-

Incubate the mixture at 95°C for 60 minutes. During this time, MDA reacts with TBA to form a pink-colored adduct.[17]

-

Cool the samples and centrifuge to pellet any precipitate.

-

Measure the absorbance of the supernatant at 532 nm.[17]

-

Calculate the concentration of MDA using a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetraethoxypropane.[18]

TUNEL Assay for Apoptosis Detection

Objective: To detect DNA fragmentation in apoptotic cells in liver tissue sections.

Method (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling):

-

Fix liver tissue in 4% paraformaldehyde and embed in paraffin.

-

Deparaffinize and rehydrate the tissue sections.[19]

-

Permeabilize the tissue by incubating with Proteinase K.[19]

-

Incubate the sections with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTP (e.g., FITC-dUTP). TdT will add the labeled dUTPs to the 3'-OH ends of fragmented DNA.[20]

-

Stop the reaction and wash the sections.

-

If using a fluorescent label, mount the slides with a mounting medium containing a nuclear counterstain (e.g., DAPI) and visualize under a fluorescence microscope.[20]

-

If using an enzyme-labeled dUTP (e.g., biotin-dUTP), incubate with a streptavidin-enzyme conjugate (e.g., streptavidin-HRP), followed by a substrate that produces a colored precipitate (e.g., DAB). Visualize under a light microscope.

Caspase-3 Activity Assay

Objective: To measure the activity of caspase-3 in liver tissue homogenates as a marker of apoptosis.

Method (Colorimetric Assay):

-

Homogenize liver tissue in a lysis buffer provided with a commercial caspase-3 assay kit.

-

Centrifuge the homogenate and collect the supernatant.[21]

-

Determine the protein concentration of the lysate.

-

Incubate a known amount of protein with a colorimetric caspase-3 substrate, such as DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide).[21]

-

Active caspase-3 in the lysate will cleave the substrate, releasing p-nitroaniline (pNA).[21]

-

Measure the absorbance of the released pNA at 405 nm using a spectrophotometer or microplate reader.[21]

-

The caspase-3 activity is proportional to the amount of pNA released.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the hepatoprotective effects of a test compound against NDMA-induced liver injury.

Conclusion

NDMA-induced hepatotoxicity is a multi-faceted process initiated by metabolic activation and driven by a complex interplay of oxidative stress, inflammation, and programmed cell death. The key signaling pathways, including NF-κB, TGF-β, and JNK, are central to the progression of liver injury and the development of fibrosis. This technical guide provides a foundational understanding of these core mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their efforts to study and mitigate the adverse effects of hepatotoxic compounds. A thorough understanding of these pathways and experimental models is essential for the development of novel therapeutic strategies for a range of liver diseases.

References

- 1. New insights into the role and mechanism of c-Jun-N-terminal kinase signaling in the pathobiology of liver diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms in the pathogenesis of N-nitrosodimethylamine induced hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TGF-β/Smad signaling during hepatic fibro-carcinogenesis (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evidence that the hepatotoxicity of N-nitrosodimethylamine in the rat is unrelated to DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lipid peroxidation induced by N-nitrosodimethylamine (NDMA) in rats in vivo and in isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of N-nitrosodimethylamine (NDMA) on the oxidative status of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The role of JNK2 in toxic liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms of liver disease: The crosstalk between the NF-κB and JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TGF-β/SMAD Pathway and Its Regulation in Hepatic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. TGF-β/SMAD Pathway and Its Regulation in Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A Liver Full of JNK: Signaling in Regulation of Cell Function and Disease Pathogenesis, and Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]

- 14. resources.amsbio.com [resources.amsbio.com]

- 15. researchgate.net [researchgate.net]

- 16. Determination of MDA in the liver and colon [bio-protocol.org]

- 17. elkbiotech.com [elkbiotech.com]

- 18. researchgate.net [researchgate.net]

- 19. sinobiological.com [sinobiological.com]

- 20. assaygenie.com [assaygenie.com]

- 21. documents.thermofisher.com [documents.thermofisher.com]

Metabolic Activation of N-Nitrosodimethylamine by Cytochrome P450: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the metabolic activation of N-nitrosodimethylamine (NDMA), a potent hepatocarcinogen, by cytochrome P450 (CYP) enzymes. The focus is on the core biochemical pathways, enzymatic kinetics, and experimental methodologies used to study this critical bioactivation process.

Executive Summary

N-nitrosodimethylamine (NDMA) is a probable human carcinogen that requires metabolic activation to exert its genotoxic effects. This process is primarily mediated by the cytochrome P450 superfamily of enzymes, with CYP2E1 playing the principal role. The metabolic pathway involves the α-hydroxylation of NDMA, leading to the formation of an unstable intermediate that spontaneously decomposes to yield the ultimate carcinogenic species, the methyldiazonium ion. This highly reactive electrophile readily alkylates DNA, forming adducts that can lead to mutations and the initiation of carcinogenesis. Understanding the kinetics and mechanisms of this pathway is crucial for risk assessment and the development of strategies to mitigate NDMA toxicity.

The Core Metabolic Activation Pathway

The bioactivation of NDMA is a multi-step process initiated by oxidative metabolism in the liver. While several CYP isozymes can metabolize NDMA, CYP2E1 is the most efficient catalyst for its activation.[1][2] A secondary, though less prominent, role is played by CYP2A6.[2][3]

The key steps in the metabolic activation are as follows:

-

α-Hydroxylation: The process begins with the oxidation of one of the methyl groups of NDMA, a reaction catalyzed by CYP2E1.[4] This hydroxylation results in the formation of an unstable intermediate, α-hydroxymethyl-nitrosamine.[4]

-

Non-enzymatic Decomposition: α-hydroxymethyl-nitrosamine is highly unstable and spontaneously, without further enzymatic action, decomposes.[4]

-

Formation of Reactive Species: The decomposition of α-hydroxymethyl-nitrosamine yields two products: formaldehyde and monomethylnitrosamine. The latter is also unstable and rearranges to form the highly electrophilic methyldiazonium ion (CH₃N₂⁺).[4]

-

DNA Alkylation: The methyldiazonium ion is the ultimate carcinogenic metabolite of NDMA. It is a potent alkylating agent that can covalently bind to nucleophilic sites on DNA bases, primarily forming N7-methylguanine and O6-methylguanine adducts. The formation of O6-methylguanine is particularly mutagenic as it can lead to G:C to A:T transition mutations during DNA replication.

A secondary, detoxification pathway for NDMA metabolism is denitrosation , which leads to the formation of formaldehyde and monomethylamine.[4]

Quantitative Data: Enzymatic Kinetics

The efficiency of NDMA metabolism by different cytochrome P450 isozymes can be compared by examining their kinetic parameters, Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ). A lower Kₘ value indicates a higher affinity of the enzyme for the substrate. The following table summarizes key kinetic data for NDMA N-demethylation from published studies.

| Enzyme System | Isozyme | Kₘ (μM) | Vₘₐₓ (nmol HCHO/min/nmol P450) | Species | Reference |

| Reconstituted | CYP2E1 | 7.5 | 3.8 | Rabbit | --INVALID-LINK--[5] |

| Reconstituted | CYP2B4 | 700 | 1.3 | Rabbit | --INVALID-LINK--[5] |

| Reconstituted | CYP3A6 | 30.0 | 2.5 | Rabbit | --INVALID-LINK--[5] |

| Human Liver Microsomes | High-affinity component (likely CYP2E1) | 27 - 48 | Not reported | Human | --INVALID-LINK-- |

Experimental Protocols

The study of NDMA metabolism often involves in vitro assays using subcellular fractions of the liver, which is the primary site of this metabolic process. Below are detailed methodologies for key experiments.

In Vitro NDMA Metabolism Assay Using Human Liver Microsomes

This protocol outlines a typical experiment to measure the rate of NDMA metabolism by human liver microsomes through the quantification of formaldehyde, a stable product of the reaction.

Materials:

-

Pooled human liver microsomes (HLMs)

-

N-Nitrosodimethylamine (NDMA)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., a solution containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Trichloroacetic acid (TCA) solution

-

Nash reagent (see protocol 4.2)

-

Formaldehyde standard solution

-

96-well microplate

-

Incubator/shaker

-

Microplate reader

Procedure:

-

Preparation: Thaw the human liver microsomes on ice. Prepare working solutions of NDMA in the phosphate buffer at various concentrations. Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

Potassium phosphate buffer (to final volume)

-

Human liver microsomes (typically 0.5-1.0 mg/mL final concentration)

-

NDMA solution (to achieve desired final concentrations)

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

-

Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system to each well.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring linear reaction kinetics.

-

Termination of Reaction: Stop the reaction by adding a cold solution of trichloroacetic acid to each well to precipitate the proteins.

-

Protein Removal: Centrifuge the plate to pellet the precipitated proteins.

-

Sample Collection: Carefully collect the supernatant for formaldehyde analysis.

Quantification of Formaldehyde using the Nash Assay (Hantzsch Reaction)

This colorimetric assay is a common method for quantifying the formaldehyde produced during NDMA metabolism.[1]

Materials:

-

Nash Reagent: 2 M Ammonium acetate, 0.05 M acetic acid, and 0.02 M acetylacetone in distilled water.

-

Supernatant from the metabolism assay

-

Formaldehyde standard solutions for calibration curve

Procedure:

-

Reaction: In a new microplate, mix a sample of the supernatant with the Nash reagent.

-

Incubation: Incubate the plate at 37-60°C for 30-60 minutes.[6] During this time, formaldehyde reacts with the components of the Nash reagent to form a yellow-colored product, diacetyldihydrolutidine.[1]

-

Measurement: Measure the absorbance of the solution at approximately 412-415 nm using a microplate reader.

-

Quantification: Determine the concentration of formaldehyde in the samples by comparing their absorbance to a standard curve generated using known concentrations of formaldehyde.

HPLC-based Analysis of Metabolites

For more detailed analysis, High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify NDMA and its metabolites. Formaldehyde can be derivatized to a more readily detectable compound.

Derivatization of Formaldehyde:

Illustrative HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at the maximum absorbance wavelength of the derivatized formaldehyde (e.g., 360 nm for the DNPH derivative).[7]

-

Quantification: The concentration of the derivatized formaldehyde is determined by comparing its peak area to that of a standard curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the cytochrome P450-mediated metabolism of NDMA.

Conclusion

The metabolic activation of NDMA by cytochrome P450 enzymes, particularly CYP2E1, is a critical event in its carcinogenicity. This guide has detailed the core biochemical pathway, provided quantitative kinetic data, and outlined robust experimental protocols for its investigation. A thorough understanding of these aspects is fundamental for professionals in toxicology, pharmacology, and drug development for the accurate assessment of risks associated with NDMA exposure and for the development of safer chemical entities. The significant interindividual variability in CYP2E1 activity underscores the importance of personalized risk assessment approaches.

References

- 1. Approaches to Formaldehyde Measurement: From Liquid Biological Samples to Cells and Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytochrome P450 2E1 and 2A6 enzymes as major catalysts for metabolic activation of N-nitrosodialkylamines and tobacco-related nitrosamines in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High variability of nitrosamine metabolism among individuals: role of cytochromes P450 2A6 and 2E1 in the dealkylation of N-nitrosodimethylamine and N-nitrosodiethylamine in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytochrome P450 Enzyme Kinetics: Km and Vmax Determinations Using Metabolite Formation and Substrate Depletion Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. The binding affinity of carcinogenic N-nitrosodimethylamine and N-nitrosomethylaniline to cytochromes P450 2B4, 2E1 and 3A6 does not dictate the rate of their enzymatic N-demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of formaldehyde in cosmetics by HPLC method and acetylacetone method | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on the Formation and Repair of NDMA-induced DNA Adducts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms underlying the formation of DNA adducts by the potent carcinogen N-nitrosodimethylamine (NDMA). It details the metabolic activation of NDMA, the types of DNA adducts formed, and the cellular DNA repair pathways responsible for their removal. This document summarizes key quantitative data, provides detailed experimental protocols for the analysis of NDMA-induced DNA damage, and includes visualizations of the critical biological pathways and experimental workflows.

Formation of NDMA-Induced DNA Adducts

N-nitrosodimethylamine (NDMA) is not directly genotoxic and requires metabolic activation to exert its carcinogenic effects. This bioactivation is primarily carried out by cytochrome P450 enzymes, with CYP2E1 playing a major role, and to a lesser extent, CYP2A6.[1][2][3][4][5][6]

The metabolic process begins with the α-hydroxylation of NDMA, which forms an unstable intermediate, α-hydroxymethyl-nitrosamine.[5] This intermediate then spontaneously decomposes to yield formaldehyde and a highly reactive methyldiazonium ion.[1][5][7] The electrophilic methyldiazonium ion is the ultimate carcinogenic metabolite that readily reacts with nucleophilic sites on DNA bases, forming various methyl-DNA adducts.[1][7]

The primary types of DNA adducts formed by NDMA are:

-

N7-methylguanine (N7-MeG): This is the most abundant adduct, accounting for approximately 70% of all DNA adducts formed by NDMA.[1]

-

O6-methylguanine (O6-MeG): While less abundant (around 7% of total adducts), O6-MeG is considered the most critical mutagenic lesion.[1][7] Its persistence can lead to mispairing with thymine during DNA replication, resulting in GC→AT transition mutations, a hallmark of NDMA-induced carcinogenesis.[1]

-

N3-methyladenine (N3-MeA): This adduct is formed in smaller quantities (approximately 3% of total adducts).[1]

-

Other minor adducts: These include methyl phosphotriesters, O4-methylthymine (O4-MeT), and O2-methylthymine (O2-MeT), which are formed at very low levels.[1][8]

Formaldehyde, the other product of NDMA metabolism, can also contribute to genotoxicity by forming DNA-protein cross-links and other DNA adducts.[7][9]

Quantitative Analysis of NDMA-Induced DNA Adducts

The formation and persistence of NDMA-induced DNA adducts have been quantified in various in vivo and in vitro models. The levels of these adducts are influenced by the dose of NDMA, the duration of exposure, and the metabolic and DNA repair capacities of the specific tissue.

Table 1: Levels of O6-methylguanine (O6-meG) in Rat Liver DNA following NDMA Administration

| NDMA Dose | Time Post-Administration | O6-meG Level (μmol/mol Guanine) | Reference |

| 26 µmol/kg | Not specified | Equally potent in producing O6-meG as 33.5 µmol/kg NMBzA | [10] |

| 0.2-2.64 ppm in drinking water (chronic) | 2-7 days (steady state) | 0.08 - 0.45 | [9] |

| 5 mM (in vitro, hepatocytes) | Not specified | Highest formation compared to higher doses | [11] |

Table 2: Levels of N7-methylguanine (N7-MeG) in Rat Liver DNA following NDMA Administration

| NDMA Dose | Time Post-Administration | N7-MeG Level | Reference |

| 26 µmol/kg | Not specified | Equally potent in producing N7-meG as 33.5 µmol/kg NMBzA | [10] |

| 2 mg/kg daily for 24 weeks | 24 weeks | Predominated in the liver, ~16 times higher than in kidneys and lungs | [12] |

Table 3: Comparative Adduct Levels in a Human NDMA Poisoning Case

| Adduct | Tissue | Adduct Level (μmol/mol Guanine) | Reference |

| O6-Me-Gua | Liver | 273–317 | [12] |

| N7-Me-Gua | Liver | 1363–1373 | [12] |

DNA Repair Pathways for NDMA-Induced Adducts

Cells possess several DNA repair mechanisms to counteract the genotoxic effects of NDMA-induced adducts. The specific pathway employed depends on the type of adduct.

Direct Reversal of O6-methylguanine

The primary and most efficient mechanism for repairing the highly mutagenic O6-meG adduct is through direct reversal by the enzyme O6-methylguanine-DNA methyltransferase (MGMT) .[8] MGMT directly transfers the methyl group from the O6 position of guanine to one of its own cysteine residues. This is a "suicide" mechanism, as the methylated MGMT protein is inactivated and targeted for degradation.[13][14] The expression and activity of MGMT are critical determinants of cellular resistance to the carcinogenic effects of NDMA.

Base Excision Repair (BER)

The Base Excision Repair (BER) pathway is responsible for removing smaller, non-helix-distorting lesions like N7-MeG and N3-MeA.[14][15] The BER pathway involves a series of coordinated steps:

-

Recognition and Excision: A specific DNA glycosylase, such as alkyladenine DNA glycosylase (AAG), recognizes the damaged base and cleaves the N-glycosidic bond, releasing the methylated base and creating an apurinic/apyrimidinic (AP) site.[16]

-

Incision: An AP endonuclease (APE1) cleaves the phosphodiester backbone 5' to the AP site.

-

Synthesis and Ligation: DNA polymerase β (Pol β) removes the 5'-deoxyribose phosphate (dRP) moiety and inserts the correct nucleotide. Finally, DNA ligase III seals the nick in the DNA backbone.[16][17]

The BER pathway can proceed via a "short-patch" (replacing a single nucleotide) or "long-patch" (replacing 2-10 nucleotides) sub-pathway.[14][17]

Experimental Protocols

Detection and Quantification of DNA Adducts

The 32P-postlabeling assay is an ultrasensitive method for detecting a wide range of DNA adducts.[1][4]

Methodology:

-

DNA Digestion: Isolate genomic DNA and enzymatically digest it to deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: Enrich the adducted nucleotides, often by nuclease P1 digestion, which dephosphorylates normal nucleotides but not the bulkier adducted nucleotides.

-

Radiolabeling: Label the 5'-hydroxyl group of the adducted nucleotides with 32P from [γ-32P]ATP using T4 polynucleotide kinase.

-

Chromatographic Separation: Separate the 32P-labeled adducts by multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.

-

Detection and Quantification: Detect the adducts by autoradiography and quantify them by scintillation counting or phosphorimaging.

LC-MS/MS provides high specificity and sensitivity for the quantification of specific DNA adducts.[18][19]

Methodology:

-

DNA Hydrolysis: Isolate genomic DNA and hydrolyze it to release the adducted bases or nucleosides. Acidic hydrolysis is commonly used to release methylated purines.

-

Chromatographic Separation: Separate the DNA hydrolysate using an ultra-high-performance liquid chromatography (UPLC) system with a C18 column. A gradient elution with a mobile phase such as 0.05% formic acid in water and acetonitrile is often employed.[19][20]

-

Mass Spectrometric Detection: Detect and quantify the specific adducts using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The transitions of precursor ions to specific product ions for the adduct of interest (e.g., m/z 165.95 > 149 for O6-methylguanine) and an internal standard are monitored.[19][20]

-

Quantification: Generate a standard curve using known concentrations of the adduct to quantify its level in the sample.

Assessment of DNA Damage and Repair

The comet assay is a sensitive method for measuring DNA strand breaks in individual cells.[2][21] It can be adapted to detect various types of DNA damage, including those repaired by BER.

Methodology:

-

Cell Embedding: Embed single-cell suspensions in low-melting-point agarose on a microscope slide.

-

Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

DNA Unwinding and Electrophoresis: Treat the slides with an alkaline solution to unwind the DNA and then subject them to electrophoresis. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the comets using a fluorescence microscope.

-

Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head using specialized software. The repair of DNA damage can be assessed by measuring the reduction in comet tail formation over time after removal of the damaging agent.[22]

Several methods are available to measure the activity of the MGMT protein in cell or tissue extracts.

Methodology (Oligonucleotide-based assay):

-

Substrate Preparation: Synthesize an oligonucleotide containing a single O6-methylguanine residue within a specific restriction enzyme recognition site (e.g., PstI). The presence of the O6-meG will block cleavage by the restriction enzyme.

-

Incubation: Incubate the O6-meG-containing oligonucleotide with a cell or tissue lysate. If MGMT is active, it will repair the O6-meG, restoring the restriction site.

-

Restriction Digest: Treat the reaction mixture with the corresponding restriction enzyme.

-

Analysis: Analyze the products by gel electrophoresis. Cleavage of the oligonucleotide indicates MGMT activity. The amount of cleavage can be quantified to determine the level of MGMT activity in the lysate.[23]

Visualizations

Caption: Metabolic activation of NDMA to a DNA-reactive electrophile.

Caption: Major DNA repair pathways for NDMA-induced adducts.

Caption: Experimental workflow for DNA adduct analysis by LC-MS/MS.

References

- 1. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]

- 6. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]

- 8. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]

- 9. Dosimetry of O6-methylguanine in rat DNA after low-dose, chronic exposure to N-nitrosodimethylamine (NDMA). Implications for the mechanism of NDMA hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Formation of O6-methylguanine in rat liver DNA by nitrosamines does not predict initiation of preneoplastic foci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. hesiglobal.org [hesiglobal.org]

- 13. researchgate.net [researchgate.net]

- 14. REPAIRtoire - a database of DNA repair pathways [repairtoire.genesilico.pl]

- 15. biorxiv.org [biorxiv.org]

- 16. DNA alkylation lesion repair: outcomes and implications in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 18. Simultaneous quantitation of 7-methyl- and O6-methylguanine adducts in DNA by liquid chromatography-positive electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. dovepress.com [dovepress.com]

- 21. mdpi.com [mdpi.com]

- 22. Novel In Vivo CometChip Reveals NDMA-Induced DNA Damage and Repair in Multiple Mouse Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Fluorescent reporter assays provide direct, accurate, quantitative measurements of MGMT status in human cells - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Models for Studying N-Nitrosodimethylamine (NDMA) Carcinogenicity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core in vitro models and methodologies used to investigate the carcinogenic potential of N-Nitrosodimethylamine (NDMA). NDMA is a potent hepatotoxin and a probable human carcinogen found as a contaminant in various pharmaceuticals, foods, and water sources.[1][2] Understanding its mechanisms of carcinogenicity is crucial for risk assessment and drug safety. This document details established cell-based models, experimental protocols for key assays, and the signaling pathways implicated in NDMA-induced cellular damage.

Core In Vitro Models for NDMA Carcinogenicity Studies

A variety of in vitro models are employed to study the carcinogenic effects of NDMA. The choice of model often depends on the specific endpoint being investigated, such as genotoxicity, apoptosis, or alterations in cell signaling.

Cell Line Models

Several established cell lines are routinely used in NDMA research. A critical consideration for any in vitro model for NDMA is its metabolic competence, as NDMA requires metabolic activation to exert its carcinogenic effects.[3][4][5]

-

HepaRG Cells: This human hepatoma cell line is widely used due to its ability to differentiate into hepatocyte-like cells that express significant levels of drug-metabolizing enzymes, including Cytochrome P450 2E1 (CYP2E1), the primary enzyme responsible for NDMA activation.[6][7] This makes HepaRG cells a highly relevant model for studying the hepatotoxicity of NDMA. Both 2D monolayer and 3D spheroid cultures of HepaRG cells are utilized, with 3D models often showing increased sensitivity to NDMA-induced genotoxicity due to higher CYP activity.[6][8][9]

-

HL-60 and HepG2 Cells: These human cell lines, a leukemia (HL-60) and a hepatoma (HepG2) line, are frequently used to study NDMA-induced apoptosis.[8][10] While their metabolic capabilities may be lower than HepaRG cells, they provide valuable systems for dissecting the molecular pathways of programmed cell death initiated by NDMA and its metabolites.

-

V79 Chinese Hamster Cells: These fibroblast cells are often used in conjunction with an external metabolic activation system, such as the S9 fraction from rat or hamster liver, to study the mutagenic and cytotoxic effects of NDMA.[10]

-

NIH3T3 Cells: This mouse embryonic fibroblast cell line is sensitive to transformation and can be used to assess the mutagenic and carcinogenic potential of chemical mixtures containing NDMA.[11]

Advanced In Vitro Models

To better mimic the complex microenvironment of human organs, more advanced in vitro models are being developed and utilized.

-

3D Spheroid Cultures: As mentioned with HepaRG cells, organizing cells into three-dimensional spheroids can enhance their physiological relevance. 3D cultures exhibit improved cell-cell interactions and metabolic activity compared to traditional 2D monolayers, leading to a more sensitive detection of genotoxicity for nitrosamines like NDMA.[6][8][9]

-

Organ-on-a-Chip: This emerging technology utilizes microfluidic devices to create miniaturized, functional units of human organs.[12][13][14] A "liver-on-a-chip" model, for instance, can provide a more dynamic and physiologically relevant system for studying NDMA metabolism, toxicity, and its interaction with other cell types, offering a promising alternative to animal testing.[13][15]

Experimental Protocols for Key Assays

The following sections provide detailed methodologies for key experiments used to assess NDMA carcinogenicity in vitro.

Metabolic Activation of NDMA

Since most cell lines have limited intrinsic metabolic capacity, an external source of metabolic enzymes is often required. The S9 fraction, a post-mitochondrial supernatant of liver homogenate, is commonly used. An enhanced metabolization protocol (EMP) has been developed for nitrosamines, which shows significantly increased sensitivity.[3][4]

Enhanced Metabolization Protocol (EMP) using Hamster S9 [3][4][16]

-

Prepare S9 Mix: On the day of the experiment, prepare a cofactor mix containing NADP, G6P, and MgCl2/KCl. Add hamster liver S9 fraction (from Aroclor 1254-induced hamsters) to the cofactor mix. The final concentration of S9 in the cell culture medium is typically 3% (v/v).

-

Pre-incubation: Pre-incubate the NDMA with the S9 mix for a defined period (e.g., 30 minutes) at 37°C to allow for the generation of reactive metabolites.

-

Cell Treatment: Add the pre-incubated NDMA-S9 mixture to the cells and incubate for the desired exposure time (e.g., 4 hours).

-

Washout: After the exposure period, remove the treatment medium and wash the cells with phosphate-buffered saline (PBS) before proceeding with the specific endpoint assay.

Genotoxicity and DNA Damage Assays

Comet Assay (Single Cell Gel Electrophoresis) [6][11][17]

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

-

Cell Preparation: After NDMA treatment, harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

-

Embedding in Agarose: Mix the cell suspension with low-melting-point agarose (at 37°C) and pipette onto a pre-coated microscope slide. Allow the agarose to solidify at 4°C.

-

Lysis: Immerse the slides in a cold lysis solution (containing NaCl, EDTA, Tris, and Triton X-100) and incubate overnight at 4°C to lyse the cells and unfold the DNA.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA. Apply a voltage (e.g., 25 V) for a set time (e.g., 30 minutes) to allow the fragmented DNA to migrate out of the nucleus, forming a "comet" shape.

-

Neutralization and Staining: Neutralize the slides with a Tris buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head using specialized software.

Micronucleus (MN) Assay [6][18][19]

The micronucleus assay detects chromosomal damage by identifying small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of cells that have undergone division.

-

Cell Treatment: Treat cells with NDMA in the presence of a metabolic activation system.

-

Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells. This ensures that only cells that have completed one nuclear division are scored.

-

Harvesting and Fixation: Harvest the cells, treat them with a hypotonic solution, and fix them with a methanol/acetic acid solution.

-

Slide Preparation and Staining: Drop the fixed cell suspension onto microscope slides and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Scoring: Under a microscope, score the frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000).

ToxTracker is a mammalian stem cell-based reporter assay that uses green fluorescent protein (GFP) reporters to identify different types of cellular stress, including DNA damage.

-

Cell Culture and Treatment: Culture the ToxTracker reporter cell lines according to the manufacturer's protocol. Treat the cells with NDMA using the Enhanced Metabolization Protocol.

-

Flow Cytometry Analysis: After a 24-hour incubation, harvest the cells and analyze the GFP expression in each reporter cell line using a flow cytometer.

-

Data Interpretation: An increase in GFP signal in the DNA damage-specific reporter lines (e.g., Bscl2-GFP and Rtkn-GFP) indicates a genotoxic effect.

Apoptosis Assays

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay [10][21][22]

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Cell Fixation and Permeabilization: After NDMA treatment, fix the cells with paraformaldehyde and then permeabilize them with a detergent (e.g., Triton X-100) to allow entry of the labeling enzyme.

-

TdT Labeling: Incubate the cells with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP). TdT will add the labeled dUTPs to the 3'-hydroxyl ends of the fragmented DNA.

-

Detection: If using BrdUTP, detect the incorporated nucleotides with a fluorescently labeled anti-BrdU antibody.

-

Analysis: Quantify the percentage of apoptotic cells using flow cytometry or fluorescence microscopy.

Caspase Activity Assays

Caspases are a family of proteases that are central to the execution of apoptosis. Their activation can be measured using various commercial kits that typically employ a fluorescent or colorimetric substrate.

-

Cell Lysis: After NDMA treatment, lyse the cells to release the caspases.

-

Substrate Incubation: Add a specific caspase substrate (e.g., for caspase-3, -8, or -9) to the cell lysate.

-

Signal Detection: Measure the fluorescence or absorbance of the cleaved substrate using a plate reader. The signal intensity is proportional to the caspase activity.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of NDMA in different in vitro models.

Table 1: Genotoxicity of NDMA in HepaRG Cells

| Assay | Cell Model | NDMA Concentration | Endpoint | Result | Reference |

| Comet Assay | 2D HepaRG | 100 µM - 1250 µM | % Tail DNA | Significant increase | [6] |

| Comet Assay | 3D HepaRG Spheroids | 20 µM - 1250 µM | % Tail DNA | Significant increase, more sensitive than 2D | [6] |

| Micronucleus Assay | 2D HepaRG | 100 µM - 1250 µM | Micronucleus Frequency | Significant increase | [6] |

| Micronucleus Assay | 3D HepaRG Spheroids | 100 µM - 1250 µM | Micronucleus Frequency | Significant increase | [6] |

| ToxTracker | mES cells + Hamster S9 | 0.6 mM | Rtkn-GFP induction | 200-fold increased potency with EMP | [4] |

Table 2: Apoptosis Induction by NDMA in HL-60 and HepG2 Cells

| Cell Line | NDMA Concentration | Incubation Time | % Apoptotic Cells | Assay | Reference |

| HL-60 | 27 mM | 72 h | ~43% | TUNEL | [10] |

| HL-60 | 68 mM | 72 h | ~48% | TUNEL | [10] |

| HL-60 | 135 mM | 72 h | ~49% | TUNEL | [10] |

| HepG2 | 27 mM | 72 h | Effective concentration | TUNEL | [1][10] |

| HepG2 | 68 mM | 72 h | - | TUNEL | [2] |

| HepG2 | 135 mM | 72 h | ~78% | TUNEL | [10] |

Signaling Pathways in NDMA Carcinogenicity

NDMA and its reactive metabolites can trigger various cellular signaling pathways, leading to DNA damage, cell death, and potentially, carcinogenesis.

Metabolic Activation of NDMA

The initial and critical step in NDMA's carcinogenicity is its metabolic activation, primarily by CYP2E1.[5][7] This pathway generates a highly reactive methyldiazonium ion that can alkylate DNA and other macromolecules.

Metabolic activation of NDMA by CYP2E1.

Caspase-Dependent Apoptosis

NDMA-induced DNA damage can trigger apoptosis through the activation of caspase cascades. Studies in HepG2 and HL-60 cells have shown that NDMA-induced apoptosis is a caspase-dependent process, with caspase-8 playing a significant role, suggesting the involvement of the extrinsic apoptosis pathway.[8][10]

References

- 1. Apoptosis Induced by N-Nitrosamines in Two Cancer Cell Lines [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. toxys.com [toxys.com]

- 4. An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. fda.gov [fda.gov]

- 7. Cytochrome P450 2E1 and 2A6 enzymes as major catalysts for metabolic activation of N-nitrosodialkylamines and tobacco-related nitrosamines in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 12. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. vet.k-state.edu [vet.k-state.edu]

- 14. Organ-on-a-chip for assessing environmental toxicants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. toxys.com [toxys.com]

- 17. Using the HepaCometChip Assay for Broad‐Spectrum DNA Damage Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]

- 22. m.youtube.com [m.youtube.com]

N-Nitrosodimethylamine (NDMA): A Technical Guide to its Chemical Properties and Reactivity with Macromolecules

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-Nitrosodimethylamine (NDMA) is a potent hepatotoxicant and a probable human carcinogen found as an environmental contaminant and as an impurity in various consumer products, including pharmaceuticals.[1] Its toxicity is not inherent but arises from its metabolic activation into highly reactive electrophilic intermediates. This technical guide provides an in-depth analysis of the chemical properties of NDMA and its mechanisms of interaction with critical cellular macromolecules, including DNA, proteins, and lipids. We detail the metabolic pathways, the nature of the resulting adducts, and the subsequent impact on cellular signaling. This document synthesizes quantitative data into structured tables, outlines key experimental methodologies, and employs visualizations to illustrate complex biological processes, serving as a comprehensive resource for professionals in toxicology and drug development.

Chemical and Physical Properties of NDMA

NDMA, also known as dimethylnitrosamine (DMN), is a semi-volatile organic compound with the formula (CH₃)₂NNO.[2][3] It is a yellow, oily liquid under standard conditions and is miscible in water, which contributes to its mobility in aqueous environmental and biological systems.[3][4] Its volatility and potential for environmental contamination are significant concerns for regulatory agencies.[2]

Table 1: Physicochemical Properties of N-Nitrosodimethylamine

| Property | Value | Reference |

| Chemical Formula | C₂H₆N₂O | [2] |

| Molar Mass | 74.083 g·mol⁻¹ | [2] |

| Appearance | Yellow oily liquid | [2][5] |

| Density | 1.005 g/mL | [2] |

| Boiling Point | 153.1 °C | [2] |

| Melting Point | < 25 °C | [5] |

| Flash Point | 61.0 °C | [2] |

| Water Solubility | 290 mg/mL (at 20 °C) | [2] |

| Log P (Octanol-Water Partition Coefficient) | -0.57 | [5] |

| Vapor Pressure | 700 Pa (at 20 °C) | [2] |

| Henry's Law Constant | 1.82 x 10⁻⁶ atm-m³/mol | [5] |

Metabolic Activation and Reactivity

NDMA is a pro-carcinogen, meaning it requires metabolic activation to exert its genotoxic effects.[6] This bioactivation is primarily catalyzed by the cytochrome P450 enzyme system, predominantly CYP2E1, located mainly in the liver.[7][8]

The process involves two primary competing pathways:

-

α-Hydroxylation (Activation Pathway): This is the main pathway responsible for NDMA's toxicity. CYP2E1 hydroxylates one of the methyl groups, forming the unstable intermediate α-hydroxyNDMA.[7][8] This compound spontaneously decomposes, yielding formaldehyde and methyldiazohydroxide.[7] The methyldiazohydroxide, in turn, protonates to form the highly electrophilic and reactive methyldiazonium ion (CH₃N₂⁺) .[7][9] This ion is a potent alkylating agent that readily attacks nucleophilic sites on macromolecules.[8][10]

-

Denitrosation (Detoxification Pathway): A secondary pathway involves the enzymatic cleavage of the N-N bond, which is considered a detoxification route.[7][11] This process yields methylamine and formaldehyde, diverting a portion of NDMA away from the toxifying α-hydroxylation pathway.[8][11]

Reactivity with Macromolecules

The methyldiazonium ion generated during metabolic activation can alkylate various biological macromolecules.

Reactivity with DNA

The primary mechanism of NDMA-induced carcinogenicity is through the alkylation of DNA, forming DNA adducts.[12] These adducts can lead to mispairing during DNA replication, resulting in permanent mutations if not repaired by cellular mechanisms.[9]

The most abundant and significant DNA adducts formed are:

-

N⁷-methylguanine (N⁷-MeG): The most common adduct, accounting for a significant portion of total methylation.[6]

-

O⁶-methylguanine (O⁶-MeG): While less frequent than N⁷-MeG, this adduct is highly mutagenic. It preferentially mispairs with thymine instead of cytosine during DNA replication, leading to G:C to A:T transition mutations.[6][13] The accumulation of O⁶-MeG is strongly correlated with the carcinogenic potential of NDMA.[14]

-

N³-methyladenine (N³-MeA): Another significant adduct that can block DNA replication.[6]

Table 2: Relative Abundance of NDMA-Induced DNA Adducts in Rat Liver

| DNA Adduct | Relative Percentage of Total Methylation | Reference |

| N⁷-methylguanine (N⁷-MeG) | ~65% | [10] |

| N³-methyladenine (N³-MeA) | ~9-13% | [6] |

| O⁶-methylguanine (O⁶-MeG) | ~5-8% | [6] |

| Other (O²-MeT, O⁴-MeT, etc.) | Low levels | [6] |

Note: Percentages are derived from studies in rat liver tissue following NDMA exposure and may vary based on dose, duration, and tissue type.

Reactivity with Proteins

The methyldiazonium ion also reacts with nucleophilic amino acid residues in proteins, leading to protein alkylation.[7][15] This covalent modification can alter protein structure and function, contributing to cellular toxicity. While less studied than DNA adducts, protein adducts can disrupt enzymatic activity, cellular signaling, and structural integrity.

Reactivity with Lipids

NDMA exposure has been shown to induce oxidative stress, leading to lipid peroxidation.[16] This process involves the oxidative degradation of lipids in cell membranes, resulting in cellular damage. In vivo studies have demonstrated that NDMA treatment in rats rapidly increases ethane exhalation, a biomarker for lipid peroxidation.[16] This suggests that reactive oxygen species (ROS) may be generated during NDMA metabolism, contributing to its overall hepatotoxicity.

Impact on Cellular Signaling Pathways

Macromolecular damage induced by NDMA triggers a cascade of cellular responses, primarily involving DNA damage response (DDR) and apoptosis pathways.

-

DNA Damage Response (DDR): The formation of DNA adducts, particularly replication-blocking lesions like N³-MeA, activates DDR pathways. The enzyme Alkyladenine DNA Glycosylase (AAG) is critical in recognizing and excising these adducts through the base excision repair (BER) pathway.[17] However, an imbalance in repair activity can be detrimental; excessively high AAG activity can lead to an accumulation of abasic sites, which can be cytotoxic and cause severe tissue damage, while low activity increases the mutation rate and cancer risk.[17]

-

Apoptosis: In immune cells, NDMA has been shown to induce apoptosis (programmed cell death).[18] This can occur through the extrinsic pathway by upregulating death receptors like DR5 and Fas, which, upon ligand binding (e.g., TRAIL, FasL), initiate a caspase cascade leading to cell death.[18] This immunotoxic effect can impair the body's ability to mount an effective immune response.

Experimental Protocols

Investigating the reactivity and biological effects of NDMA requires specialized experimental methodologies. Below are outlines of key protocols.

Protocol: Quantification of NDMA-DNA Adducts by LC-MS/MS

This protocol provides a method for the sensitive detection and quantification of methylated DNA adducts in biological samples.

Objective: To measure the levels of N⁷-MeG and O⁶-MeG in DNA isolated from cells or tissues exposed to NDMA.

Methodology:

-

DNA Isolation: Isolate genomic DNA from the target tissue (e.g., liver) or cultured cells using a standard DNA extraction kit (e.g., phenol-chloroform extraction or column-based kits). Ensure high purity and concentration.

-

DNA Hydrolysis: Hydrolyze the isolated DNA to release the individual nucleobases and adducts. This is typically achieved through neutral thermal hydrolysis (for N⁷-MeG) or acid hydrolysis (for O⁶-MeG).

-

Sample Cleanup: Use solid-phase extraction (SPE) to purify the hydrolysate and remove interfering substances like unmodified bases, which are present in vast excess.

-

LC-MS/MS Analysis:

-

Chromatography: Separate the adducts from other components using a reverse-phase high-performance liquid chromatography (HPLC) column.

-

Mass Spectrometry: Quantify the adducts using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Use stable isotope-labeled internal standards for accurate quantification.

-

-

Data Analysis: Calculate the amount of each adduct relative to the total amount of guanine in the sample, typically expressed as adducts per 10⁶ or 10⁷ guanines.

Protocol: In Vitro Metabolic Activation using Liver Microsomes

This protocol assesses the metabolic conversion of NDMA into its reactive intermediates.

Objective: To determine the rate of NDMA metabolism by liver microsomal enzymes.

Methodology:

-

Preparation of Microsomes: Isolate liver microsomes from the species of interest (e.g., rat, human) via differential centrifugation of liver homogenates.

-

Incubation: Incubate the microsomes in a reaction buffer containing NDMA and an NADPH-generating system (required for CYP450 activity) at 37°C.

-

Reaction Termination: Stop the reaction at various time points by adding a quenching solvent like acetonitrile or by flash-freezing.

-

Analysis: Analyze the disappearance of the parent NDMA compound over time using GC-MS or LC-MS/MS to determine the rate of metabolism. Alternatively, specific metabolites can be trapped and measured.

-

Enzyme Kinetics: Perform the assay at multiple NDMA concentrations to determine kinetic parameters such as Kₘ and Vₘₐₓ.

Conclusion

Understanding the chemical properties and reactivity of NDMA is fundamental to assessing its risk as a carcinogen. Its toxicity is intrinsically linked to its metabolic activation by CYP2E1 into a potent alkylating agent, the methyldiazonium ion. This reactive species damages DNA, proteins, and lipids, with the formation of the O⁶-methylguanine DNA adduct being a critical initiating event in its carcinogenicity. The cellular response to this damage, particularly the efficiency and balance of DNA repair pathways, is a key determinant of toxic outcomes. The methodologies and data presented in this guide offer a foundational resource for researchers and drug development professionals working to mitigate the risks associated with NDMA and other N-nitrosamine impurities.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. N-Nitrosodimethylamine - Wikipedia [en.wikipedia.org]

- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 4. N-nitrosodimethylamine (NDMA) - Enviro Wiki [enviro.wiki]

- 5. N-Nitrosodimethylamine | (CH3)2NN=O | CID 6124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. researchgate.net [researchgate.net]

- 10. HEALTH EFFECTS - Toxicological Profile for N-Nitrosodimethylamine (NDMA) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Potential for metabolic deactivation of carcinogenic N-nitrosodimethylamine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. hesiglobal.org [hesiglobal.org]

- 13. Molecular origins of mutational spectra produced by the environmental carcinogen N-nitrosodimethylamine and SN1 chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. Molecular mechanisms in the pathogenesis of N-nitrosodimethylamine induced hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Lipid peroxidation induced by N-nitrosodimethylamine (NDMA) in rats in vivo and in isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Study: One enzyme dictates cells’ response to a probable carcinogen | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the History and Discovery of N-Nitrosodimethylamine (NDMA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosodimethylamine (NDMA) is a semi-volatile organic chemical, a member of the N-nitrosamine class of compounds, that has garnered significant attention due to its potent carcinogenic properties. Initially investigated for its industrial applications, the discovery of its toxicity and carcinogenicity has made it a subject of extensive research in toxicology, oncology, and more recently, in pharmaceutical sciences due to its emergence as a contaminant in certain drug products. This technical guide provides an in-depth exploration of the history, discovery, and the fundamental science underpinning the activity of NDMA.

Early History and Synthesis

The first synthesis of NDMA is not prominently documented in historical records, but the general reaction for the formation of N-nitrosamines has been known for over a century. The most common laboratory synthesis involves the reaction of dimethylamine with a nitrosating agent, such as nitrous acid (HONO), which is typically generated in situ from a nitrite salt (e.g., sodium nitrite) and a strong acid.

Experimental Protocol: Laboratory Synthesis of N-Nitrosodimethylamine

This protocol describes a general method for the laboratory synthesis of NDMA. Caution: NDMA is a potent carcinogen and should be handled with extreme care using appropriate personal protective equipment and in a well-ventilated fume hood.

Materials:

-

Dimethylamine hydrochloride

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve dimethylamine hydrochloride in water in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add a concentrated solution of sodium nitrite to the cooled dimethylamine solution with continuous stirring.

-

Acidify the reaction mixture by the dropwise addition of hydrochloric acid while maintaining the temperature below 10°C. The reaction is typically carried out at a pH between 3 and 5.

-

Allow the reaction to proceed for several hours at a low temperature.

-

After the reaction is complete, neutralize the mixture with a sodium hydroxide solution.

-

Extract the aqueous solution multiple times with dichloromethane using a separatory funnel.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent using a rotary evaporator to yield crude NDMA.

-

The product can be further purified by distillation.

Discovery of Carcinogenicity: The Seminal Work of Magee and Barnes

The pivotal discovery of NDMA's carcinogenic properties was made by Peter Magee and John Barnes in 1956.[1] Their research, published in the British Journal of Cancer, was the first to definitively demonstrate that this simple, water-soluble compound could induce malignant tumors in rats.[1]

Experimental Protocol: Magee and Barnes (1956) Carcinogenicity Study in Rats

The following is a summary of the experimental design employed by Magee and Barnes, which established the carcinogenicity of NDMA.

Animals:

-

Albino rats of the Porton strain.

Diet and Dosing:

-

Rats were fed a diet containing NDMA at concentrations of 50 parts per million (ppm).

-

The NDMA was incorporated into a cubed diet.

Study Design:

-

A group of rats was fed the NDMA-containing diet.

-

A control group of rats received the same diet without NDMA.

-

The animals were observed over their lifespan, and their health was monitored.

Endpoint Analysis:

-

Surviving animals were sacrificed when they became moribund.

-

A full post-mortem examination was conducted on all animals.

-

Tissues, particularly the liver, were fixed, sectioned, and examined histopathologically.

Key Findings and Quantitative Data

The study by Magee and Barnes produced striking results, with a high incidence of liver tumors in the rats fed NDMA.

| Dietary Concentration of NDMA | Number of Rats | Number of Rats with Liver Tumors | Tumor Incidence (%) | Reference |

| 50 ppm | 12 | 10 | 83% | [1] |

| Control | Not specified | 0 | 0% | [1] |

Mechanism of Action: Metabolic Activation and DNA Adduct Formation

Subsequent research elucidated the mechanism by which NDMA exerts its carcinogenic effects. It is not the parent compound that is directly carcinogenic, but rather its metabolic products. The primary pathway involves oxidative metabolism by cytochrome P450 enzymes in the liver.

The Role of Cytochrome P450 2E1

The key enzyme responsible for the metabolic activation of NDMA is Cytochrome P450 2E1 (CYP2E1).[2][3] This enzyme catalyzes the α-hydroxylation of one of the methyl groups of NDMA.

Signaling Pathway of NDMA Metabolic Activation

The metabolic activation of NDMA can be visualized as a multi-step process leading to the formation of a highly reactive electrophile that damages DNA.

References

- 1. mdpi.com [mdpi.com]

- 2. The determination of O6-methyl- and 7-methylguanine in mouse liver DNA from dimethylnitrosamine-treated mice by high-performance liquid chromatography with UV absorbance detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Absolute quantification of RNA or DNA using acid hydrolysis and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Role of N-Nitrosodimethylamine (NDMA) as a Positive Control in Genotoxicity Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of N-Nitrosodimethylamine (NDMA) as a positive control in a range of genotoxicity studies. NDMA, a potent mutagen and carcinogen, serves as a critical benchmark for ensuring the validity and sensitivity of these assays. Its well-characterized mechanism of action, which requires metabolic activation to induce DNA damage, makes it an ideal reference compound for evaluating the performance of various in vitro and in vivo genotoxicity tests.

Mechanism of NDMA-Induced Genotoxicity

N-Nitrosodimethylamine is an indirect-acting genotoxic agent, meaning it requires metabolic activation to exert its mutagenic effects. This process is primarily initiated by cytochrome P450 enzymes, particularly CYP2E1 and CYP2A6, which are abundant in the liver.[1][2][3][4]

The activation pathway involves the following key steps:

-

α-Hydroxylation: CYP enzymes hydroxylate one of the methyl groups of NDMA, forming an unstable intermediate, α-hydroxy-N-nitrosodimethylamine.[2][3][4]

-

Spontaneous Decomposition: This intermediate spontaneously decomposes, yielding formaldehyde and a highly reactive methyldiazonium ion.[2][3][4][5]

-

DNA Adduct Formation: The methyldiazonium ion is a powerful electrophile that readily methylates DNA bases, forming various DNA adducts. The most significant of these are N7-methylguanine (N7-MeG) and O6-methylguanine (O6-MeG).[2][3][6][7][8] While N7-MeG is the most abundant adduct, O6-MeG is considered the primary pre-mutagenic lesion.[7][8][9]

-

Mutation Induction: During DNA replication, the O6-MeG adduct frequently mispairs with thymine instead of cytosine. This leads to the characteristic GC to AT transition mutations observed after NDMA exposure.[6][7][8][9][10]

This mechanism underscores the importance of incorporating a metabolic activation system, typically a liver S9 fraction, when using NDMA as a positive control in in vitro assays.

Application of NDMA in Key Genotoxicity Assays

NDMA is recommended as a positive control in several OECD and other regulatory guideline studies to ensure the test system is functioning correctly.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used in vitro assay for identifying chemical mutagens. For N-nitrosamines like NDMA, enhanced testing conditions are recommended due to reduced sensitivity under standard protocols.[11]

Experimental Protocol:

-

Strains: Salmonella typhimurium strains TA100, TA1535, and Escherichia coli strain WP2 uvrA (pKM101) are particularly sensitive to NDMA.[12][13][14]

-

Metabolic Activation: The use of a post-mitochondrial fraction (S9) from the livers of rodents pre-treated with enzyme inducers (e.g., Aroclor-1254 or phenobarbital/β-naphthoflavone) is mandatory. Hamster liver S9 is often more effective than rat liver S9 for activating nitrosamines.[12][13][14] A high S9 concentration (e.g., 30%) is more effective than the more common 4-10%.[12]

-

Method: The pre-incubation method is preferred over the plate incorporation method for NDMA, as it enhances mutagenicity detection.[12][13][14] A pre-incubation time of 30 minutes is recommended.[11][14]

-

Exposure: Test strains, NDMA, and the S9 mix are pre-incubated before being plated on minimal glucose agar plates.

-

Incubation: Plates are incubated for 48-72 hours at 37°C.

-

Scoring: The number of revertant colonies is counted. A significant, dose-dependent increase in revertant colonies compared to the solvent control indicates a positive result.

Quantitative Data for NDMA in Ames Test:

| Tester Strain | Metabolic Activation | Lowest Positive Concentration (µ g/plate ) | Reference |

| S. typhimurium TA100 | Hamster Liver S9 | 50 | [1][15] |

| S. typhimurium TA1535 | Hamster Liver S9 | Data indicates sensitivity | [12][13] |

| E. coli WP2 uvrA (pKM101) | Hamster Liver S9 | Data indicates sensitivity | [12][13] |

In Vitro Mammalian Cell Micronucleus Assay

This assay detects chromosomal damage by measuring the formation of micronuclei (small nuclei containing fragments of chromosomes or whole chromosomes that have lagged during anaphase).

Experimental Protocol:

-

Cell Lines: Various mammalian cell lines can be used, such as CHO, V79, CHL, L5178Y, or human peripheral blood lymphocytes.

-

Metabolic Activation: As with the Ames test, a metabolically competent S9 system is required for NDMA. An enhanced metabolization protocol using hamster S9 has been shown to significantly increase the genotoxic potency of NDMA in mammalian cells.[1][16][17]

-

Treatment: Cells are exposed to NDMA in the presence of the S9 mix for a short period (e.g., 3-4 hours).

-

Recovery: The treatment medium is removed, and cells are incubated in fresh medium. Cytochalasin B is often added to block cytokinesis, allowing for the identification of binucleated cells in which micronuclei are scored.

-

Harvest and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, DAPI).

-

Analysis: The frequency of micronucleated cells is determined by microscopic analysis.

Quantitative Data for NDMA in Mammalian Cell Assays:

| Assay | Cell Line/System | Metabolic Activation | Effective Concentration | Observation | Reference |

| ToxTracker | Mammalian Cells | Standard Rat S9 | 135.8 mM | Low genotoxicity detected | [1] |

| ToxTracker | Mammalian Cells | Enhanced Hamster S9 | 0.6 mM | ~200-fold increase in potency | [1][16] |

| Micronucleus | Rat Hepatocytes | In vivo exposure | 10 mg/kg/day (3 days) | Positive induction of MNHEP | [18] |

In Vivo Genotoxicity Assays

In vivo assays are crucial for assessing genotoxicity in a whole-animal system, which includes endogenous metabolic activation and detoxification processes.

The TGR assay measures mutations in a recoverable transgene (e.g., lacZ or cII) in various tissues of treated animals.

Experimental Protocol:

-

Animal Model: Transgenic mice (e.g., Muta™Mouse) or rats are used.

-

Dosing: NDMA is typically administered via oral gavage or intraperitoneal injection. Studies have used single high doses or repeated lower doses over a period (e.g., 28 days).[6][19]

-

Tissue Collection: After a manifestation period for mutations to accumulate, animals are euthanized, and various tissues (liver, lung, kidney, etc.) are collected. The liver is a primary target for NDMA-induced mutagenesis.[6][19]

-

DNA Extraction and Analysis: High molecular weight DNA is extracted, and the transgene is "rescued" into a bacterial host for mutation analysis.

-

Scoring: Mutant frequencies (MF) are calculated.

Quantitative Data for NDMA in TGR Assay (Muta™Mouse):